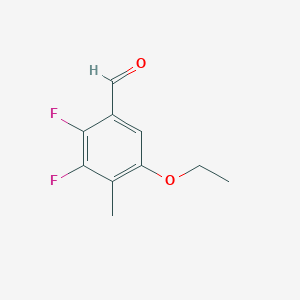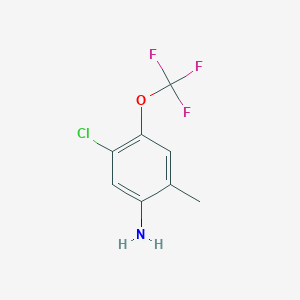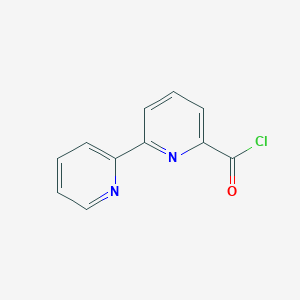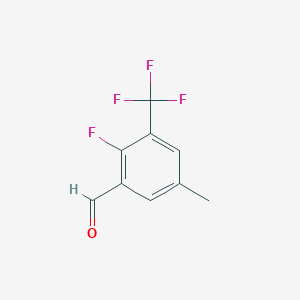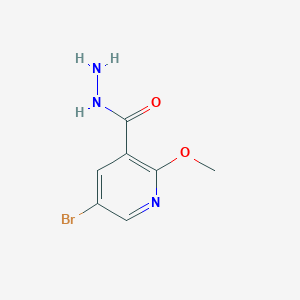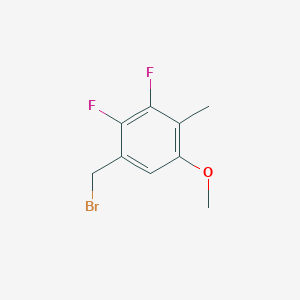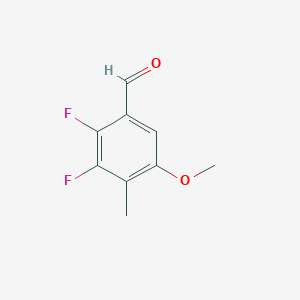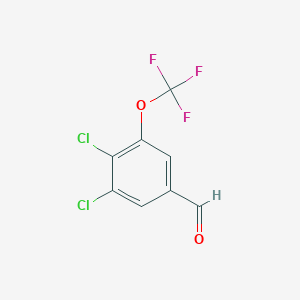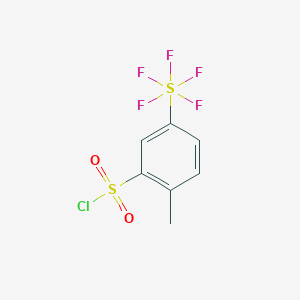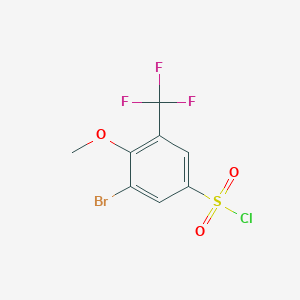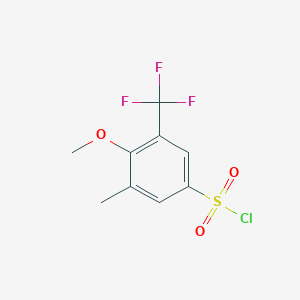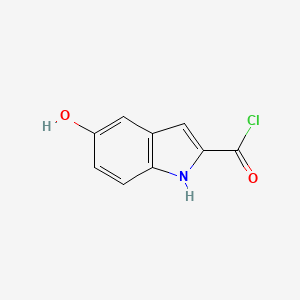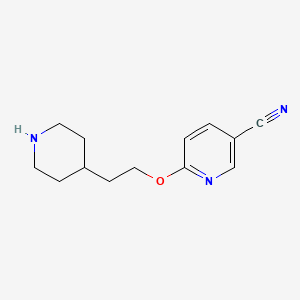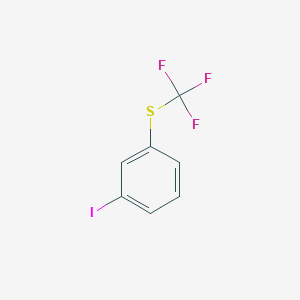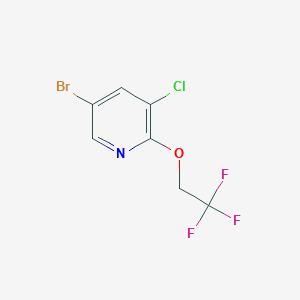
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine
Übersicht
Beschreibung
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H4BrClF3NO . It has a molecular weight of 290.47 . It is typically in powder form .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is 1S/C7H4BrClF3NO/c8-4-1-5(9)6(13-2-4)14-3-7(10,11)12/h1-2H,3H2 . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is used as a reactant in the preparation of oxazoline and thiazoline derivatives for use as insecticides and acaricides .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmaceutical Applications
Pyridine derivatives are pivotal in medicinal chemistry due to their bioactive properties and structural diversity, making them ideal scaffolds for drug development. They possess a range of biological activities, including antifungal, antibacterial, antioxidant, and anticancer effects. The structural variability of pyridine derivatives allows for the modulation of biological activity and pharmacokinetic properties, contributing to the discovery and optimization of new therapeutic agents (Abu-Taweel et al., 2022).
Agrochemicals
In the agrochemical industry, pyridine-based compounds serve as potent active ingredients in pesticides, including fungicides, insecticides, and herbicides. The intermediate derivatization methods have been instrumental in discovering novel agrochemicals with pyridine moieties. These compounds are designed to meet specific agricultural needs, offering effective solutions for pest and disease management while aiming for minimal environmental impact (Guan et al., 2016).
Chemosensing
Pyridine derivatives also find applications in chemosensing, where they act as selective sensors for various ions and molecules. Their ability to bind selectively to specific analytes makes them useful in the development of diagnostic tools and environmental monitoring technologies. This capability is particularly important in detecting pollutants, biomarkers, and other substances of interest in complex matrices (Abu-Taweel et al., 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its use in the synthesis of insecticides and acaricides, given its current application in the preparation of oxazoline and thiazoline derivatives . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and environmental impact.
Eigenschaften
IUPAC Name |
5-bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-4-1-5(9)6(13-2-4)14-3-7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEOMOPUACJZBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



